Benzoisothiazol-3-one-13C6

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Alkynyl-substituted 3-ylidenedihydrobenzo[d]isothiazole 1,1-dioxides exhibit significant biochemical activities, including anti-inflammatory and antioxidant activities. Molecular docking studies demonstrated anti-catalytic activity of these compounds towards myeloperoxidase (MPO) (Etsè et al., 2021).

Benzoisoxazoles and benzoisothiazoles have been synthesized and evaluated as inhibitors of receptor tyrosine kinases (RTKs). These compounds have shown potential in inhibiting vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) families of RTKs, suggesting applications in cancer therapy (Ji et al., 2008).

The benzothiazole prodrug Phortress has been developed for antitumor applications. It shows selective uptake into sensitive cells, followed by binding and induction of cytochrome P450 1A1, leading to DNA adduct formation and cell death (Bradshaw & Westwell, 2004).

Novel isoxazolines linked via piperazine to 2-benzoisothiazoles have been synthesized and show potent cytotoxic and antineoplastic activities. These compounds are promising for further development as apoptotic agents in cancer therapy (Byrappa et al., 2017).

Benzothiazole scaffolds are extensively explored for anticancer properties. They have been developed as successful inhibitors of biological targets like tubulin polymerase, DNA topoisomerase, and kinases. The review highlights benzothiazole's role in anticancer activity and its recent advancements in nanocarrier applications (Sharma et al., 2020).

A study found that benzothiazoles are effective eukaryotic topoisomerase II inhibitors. This suggests their potential application in cancer therapy, given the role of topoisomerase II in cell proliferation and DNA replication (Pınar et al., 2004).

A benzoisothiazole-1,1-dioxide-based synthetic receptor was created for zinc ion recognition in aqueous medium and its interaction with nucleic acids. This shows potential applications in biochemistry and molecular biology (Jakubek et al., 2018).

Mechanism of Action

- Benzoisothiazol-3-one-13C6 primarily interacts with microbial targets. Specifically, it acts as a microbicide and a fungicide .

- In practical applications, it is commonly used as a preservative in various products such as emulsion paints, caulks, varnishes, adhesives, inks, and photographic processing solutions .

Target of Action

Safety and Hazards

While specific safety and hazard information for Benzoisothiazol-3-one-13C6 is not available, Benzisothiazolinone, a related compound, is known to be corrosive. Symptoms of ingestion may include coughing, burning, ulceration, and pain. Skin contact may cause severe burns with symptoms of redness, itching, swelling, burning, and possible permanent damage. Contact with the eyes can cause serious damage with adverse symptoms of pain, watering, and redness .

Properties

IUPAC Name |

1,2-benzothiazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NOS/c9-7-5-3-1-2-4-6(5)10-8-7/h1-4H,(H,8,9)/i1+1,2+1,3+1,4+1,6+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMSMPAJRVJJAGA-ZFKNMOOESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

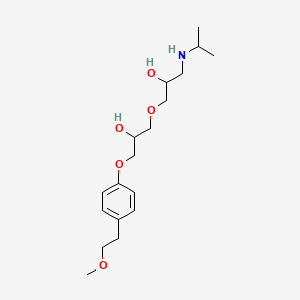

C1=CC=C2C(=C1)C(=O)NS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13CH]=[13C]2C(=[13CH]1)C(=O)NS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Azido-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide](/img/structure/B589006.png)

![8-Thia-2,3-diazaspiro[4.5]decane](/img/structure/B589019.png)